
1,1,3-Tribromoheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Tribromoheptan-2-one is an organic compound with the molecular formula C₇H₁₁Br₃O It is a halogenated ketone, characterized by the presence of three bromine atoms attached to a heptanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoheptan-2-one can be synthesized through the bromination of heptan-2-one. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the heptanone molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced separation techniques such as distillation and recrystallization is also common to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Tribromoheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form heptan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of heptan-2-one derivatives with different functional groups.
Reduction: Heptan-2-one.
Oxidation: Heptanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
1,1,3-Tribromoheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3-tribromoheptan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.
Comparación Con Compuestos Similares
- 1,1,3-Tribromononan-2-one
- 1,1,3-Trichlorobutan-2-one
- 1,1,3,3-Tetrabromooctan-2-one
Comparison: 1,1,3-Tribromoheptan-2-one is unique due to its specific bromination pattern and the length of its carbon chain. Compared to its analogs, it offers distinct reactivity and potential applications. For instance, 1,1,3-tribromononan-2-one has a longer carbon chain, which may affect its physical properties and reactivity. Similarly, 1,1,3-trichlorobutan-2-one, with chlorine atoms instead of bromine, exhibits different chemical behavior due to the differing electronegativities and sizes of the halogens.
Propiedades
Número CAS |
54899-95-5 |
|---|---|
Fórmula molecular |
C7H11Br3O |
Peso molecular |
350.87 g/mol |
Nombre IUPAC |
1,1,3-tribromoheptan-2-one |
InChI |
InChI=1S/C7H11Br3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |
Clave InChI |
LXTJHNBZXQMSBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)C(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


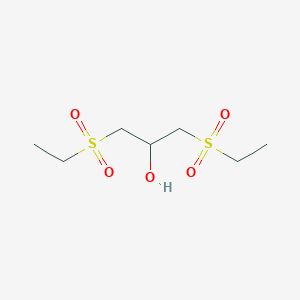

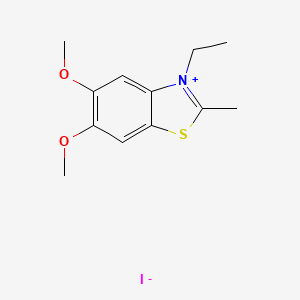
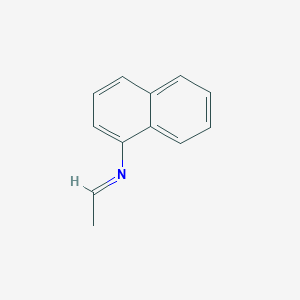
![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
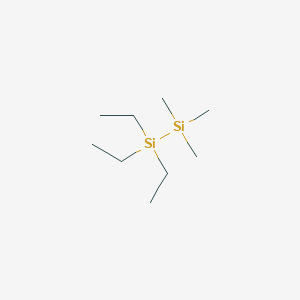
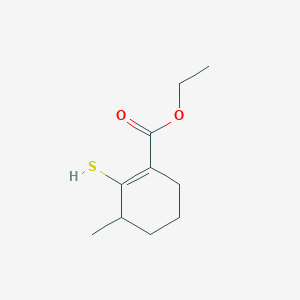


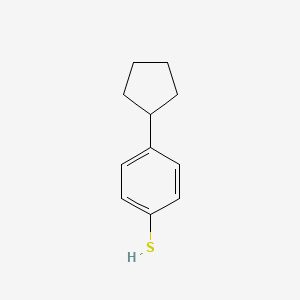
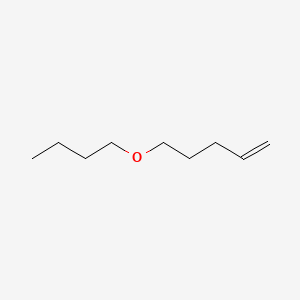
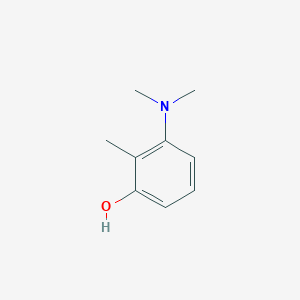
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
